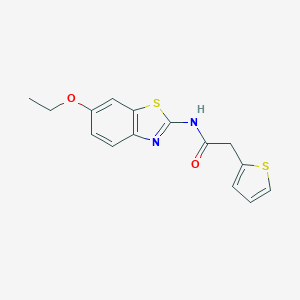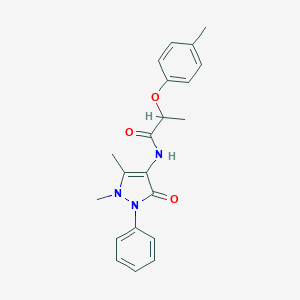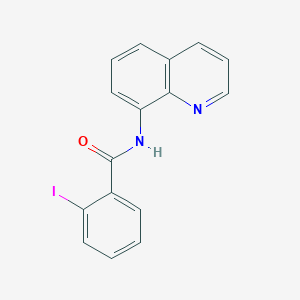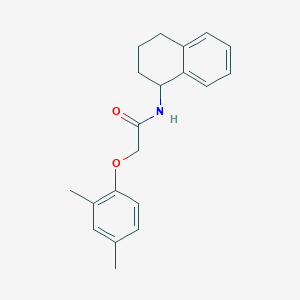![molecular formula C6H9N3OS2 B473311 N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide CAS No. 25958-44-5](/img/structure/B473311.png)
N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide is a chemical compound with the molecular formula C6H9N3OS2 and a molecular weight of 203.28516 g/mol . This compound belongs to the class of thiadiazoles, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide typically involves the following steps :
Formation of the Thiadiazole Ring: The initial step involves the reaction of thiosemicarbazide with carbon disulfide in the presence of potassium hydroxide to form the 1,3,4-thiadiazole ring.
Introduction of the Methylsulfanyl Group: The thiadiazole ring is then reacted with methyl iodide to introduce the methylsulfanyl group at the 5-position.
Formation of Propanamide: Finally, the compound is reacted with propanoyl chloride in the presence of a base such as potassium carbonate to form this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The thiadiazole ring can be reduced under specific conditions to form a dihydrothiadiazole derivative.
Substitution: The compound can undergo nucleophilic substitution reactions at the 2-position of the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiadiazole derivatives.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide has a wide range of scientific research applications, including :
Medicinal Chemistry: It is used as a scaffold for the development of anticonvulsant, anticancer, and antimicrobial agents.
Biology: The compound is studied for its potential neuroprotective and anti-inflammatory properties.
Industry: It is used in the synthesis of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide involves its interaction with various molecular targets and pathways . For example, in medicinal chemistry, it may inhibit specific enzymes or receptors, leading to its therapeutic effects. The compound’s structure allows it to interact with biological molecules, modulating their activity and resulting in desired pharmacological outcomes .
Comparison with Similar Compounds
Similar Compounds
Acetazolamide: N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide.
Butazolamide: N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)butanamide.
Uniqueness
N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold for drug development .
Properties
IUPAC Name |
N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3OS2/c1-3-4(10)7-5-8-9-6(11-2)12-5/h3H2,1-2H3,(H,7,8,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEETXKMATPTMBV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(S1)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
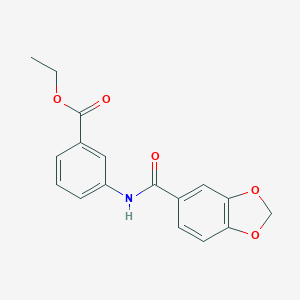
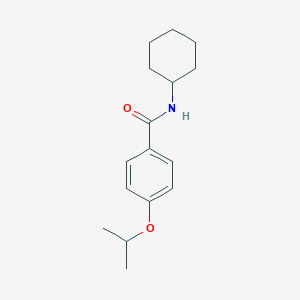
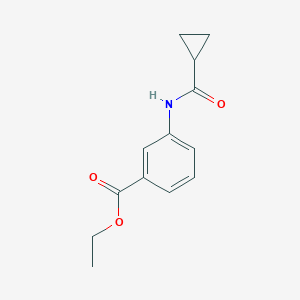
![N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B473486.png)
![4-methyl-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B473497.png)
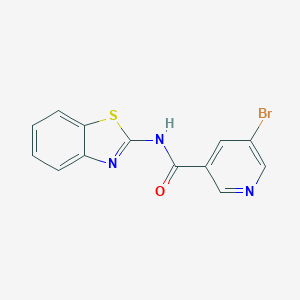
![N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B473562.png)
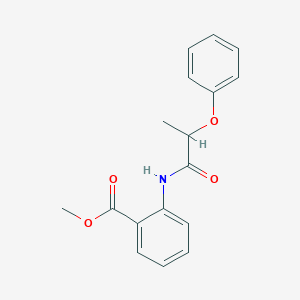
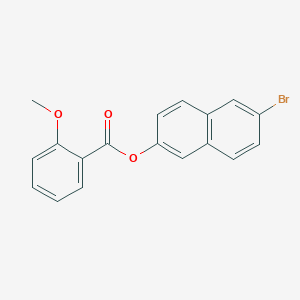
![N-[4-(acetylamino)phenyl]-3-cyclopentylpropanamide](/img/structure/B473608.png)
